

# Data Presentation: Comparative Cytotoxicity of Acridine-Thiosemicarbazone Analogs

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Compound of Interest

Compound Name: 9(10H)-Acridinethione, 1-amino
Cat. No.: B12677931

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The following table summarizes the in vitro cytotoxic activity (IC50) of a series of acridine—thiosemicarbazone derivatives against various human cancer cell lines. The data highlights how substitutions on the acridine core and the thiosemicarbazone moiety influence their anticancer potency.



Compoun d ID	R1	R2	HCT116 (Colon) IC50 (μM)	HepG2 (Liver) IC50 (μΜ)	B16F10 (Melanom a) IC50 (µM)	MRC-5 (Non- cancerou s) IC50 (μM)
CL-01	Н	Н	>50.00	>50.00	44.53	>50.00
CL-06	Н	3-OCH3	>50.00	>50.00	>50.00	>50.00
CL-07	Н	3-OH	37.00	>50.00	21.32	>50.00
CL-08	Н	4-OH	25.11	42.17	18.09	>50.00
DL-01	2-OCH3	Н	>50.00	>50.00	44.21	>50.00
DL-06	2-OCH3	3-OCH3	>50.00	>50.00	>50.00	>50.00
DL-07	2-OCH3	3-OH	33.18	>50.00	20.01	>50.00
DL-08	2-OCH3	4-OH	22.15	39.88	14.79	>50.00
Doxorubici n	-	-	0.15	0.15	0.03	2.22
5- Fluorouraci I	-	-	4.1	1.3	3.5	57.9

Note: Data extracted from a study on acridine–thiosemicarbazone derivatives, where R1 represents substitutions on the acridine ring and R2 represents substitutions on the benzylidene moiety of the thiosemicarbazone side chain.[1]

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

## **MTT Cytotoxicity Assay**

This assay is a colorimetric method used to assess cell viability.



- Cell Plating: Cancer cells (HCT116, HepG2, B16F10) and non-cancerous cells (MRC-5) are seeded in 96-well plates at a density of 5 x 10<sup>3</sup> cells per well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The amino-acridinethione analogs are dissolved in DMSO and then diluted in the cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 72 hours.
- MTT Addition: After the incubation period, 20 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[2]
- Formazan Solubilization: The culture medium is removed, and 100  $\mu L$  of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[3]
- Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

## **Topoisomerase IIα Inhibition Assay**

This assay determines the ability of the compounds to inhibit the catalytic activity of human topoisomerase  $II\alpha$ .

- Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322 or pUC19), human topoisomerase IIα enzyme, and an assay buffer in a total volume of 20 μL.
- Compound Addition: The test compounds are added to the reaction mixture at a final concentration (e.g., 100 μM). A known topoisomerase II inhibitor, such as amsacrine or etoposide, is used as a positive control.
- Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for 30 minutes.



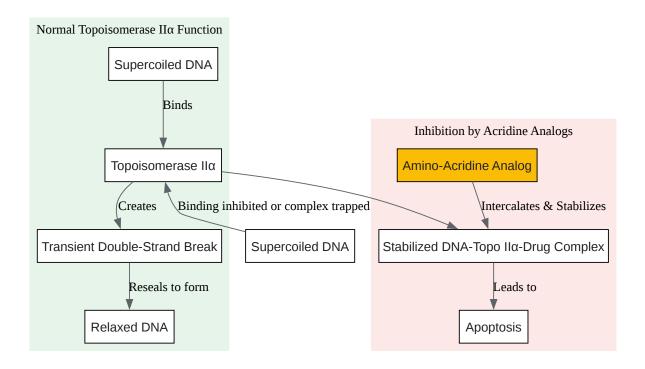
- Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS, proteinase K, and a loading dye.
- Agarose Gel Electrophoresis: The DNA products are separated on a 1% agarose gel.
- Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition of topoisomerase IIα activity is indicated by the presence of supercoiled DNA, whereas the relaxed form of the plasmid indicates enzyme activity.[1]

## **Visualizations**

The following diagrams illustrate key concepts and workflows related to the study of amino-acridinethione analogs.







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